
4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid is a member of galacturonic acids.
Applications De Recherche Scientifique
Electroorganic Synthesis Applications
A study by Harenbrock, Matzeit, & Schäfer (2006) explored the electroorganic synthesis of carbohydrate carboxylic acids, including those derived from D-galactose, which are structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid. They reported the efficient production of C-glycosides as heterocoupling products, highlighting the potential of these compounds in organic synthesis and materials science due to their ability to form liquid crystals and exhibit micelle concentration properties (Harenbrock, Matzeit, & Schäfer, 2006).
Polysaccharide Biosynthesis
Yin et al. (2016) investigated UDP-d-glucuronic acid 4-epimerase in the biosynthesis of UDP-galacturonic acid in Ornithogalum caudatum. Their findings contribute to understanding the molecular biology of polysaccharide biosynthesis, specifically how UDP-galacturonic acid, a component structurally similar to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid, is incorporated into plant polysaccharides (Yin et al., 2016).
Biotechnological Conversion of Pectin Components
Taberman et al. (2014) focused on the enzyme keto-deoxy-D-galactarate (KDG) dehydratase, which plays a role in the biotechnological conversion of D-galacturonic acid, the main component of pectin and structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid. This research is significant for its implications in producing renewable fuels and chemicals from plant-based materials (Taberman et al., 2014).
Structural Analysis of Plant Polysaccharides
Doco, O’Neill, & Pellerin (2001) developed a method for identifying the glycosyl-residue compositions of plant polysaccharides, which is relevant for understanding the role of compounds like 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid in plant cell walls and polysaccharides found in plant-derived foods and beverages (Doco, O’Neill, & Pellerin, 2001).
Enzymatic and Structural Studies
Kerins et al. (2018) reported on the enzymatic and structural properties of glucuronic and galacturonic acids and their derivatives. Their research adds to the understanding of how these compounds, which are structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid, behave in various solvents and environments, influencing their applications in biochemistry and pharmacology (Kerins et al., 2018).
Propriétés
Formule moléculaire |
C12H16O12 |
|---|---|
Poids moléculaire |
352.25 g/mol |
Nom IUPAC |
(3R,4S)-2-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4+,5+,6+,7+,8-,11?,12?/m0/s1 |
Clé InChI |
LLVVMXFNKAHVEZ-NYRKXTQQSA-N |
SMILES isomérique |
C1=C(OC([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
SMILES canonique |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1234629.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)




![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)